

4'-Azidocytidine: A Technical Guide to its Antiviral Properties

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Compound of Interest		
Compound Name:	R-1479	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Azidocytidine, also known as R1479 and FNC (Azvudine), is a synthetic nucleoside analog that has demonstrated potent antiviral activity against a broad spectrum of RNA and retroviruses. This technical guide provides an in-depth overview of the antiviral properties of 4'-azidocytidine, with a focus on its mechanism of action, quantitative antiviral data, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.

Introduction

The emergence and re-emergence of viral diseases pose a significant and ongoing threat to global public health. Nucleoside analogs represent a cornerstone of antiviral therapy, primarily by targeting viral polymerases, enzymes essential for viral replication. 4'-Azidocytidine is a cytidine analog characterized by an azido moiety at the 4' position of the sugar ring. This modification confers significant antiviral activity and has been the subject of extensive research. Initially identified as a potent inhibitor of the Hepatitis C virus (HCV), its antiviral spectrum has since expanded to include Human Immunodeficiency Virus type 1 (HIV-1), Dengue virus (DENV), Respiratory Syncytial Virus (RSV), henipaviruses, and other paramyxoviruses. However, it has shown a lack of significant activity against SARS-CoV-2 in cell culture.



Mechanism of Action

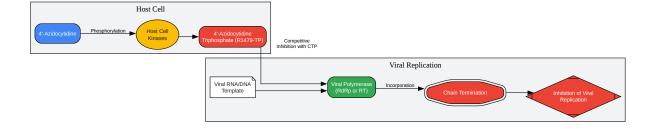
The antiviral activity of 4'-azidocytidine is primarily mediated through the inhibition of viral RNA-dependent RNA polymerase (RdRp) and reverse transcriptase (RT).

Cellular Uptake and Phosphorylation

Upon entry into the host cell, 4'-azidocytidine is phosphorylated by host cell kinases to its active triphosphate form, 4'-azidocytidine triphosphate (R1479-TP). This metabolic activation is a critical step for its antiviral activity.

Inhibition of Viral Polymerases and Chain Termination

4'-Azidocytidine triphosphate acts as a competitive inhibitor of the natural nucleotide (cytidine triphosphate, CTP) for incorporation into the nascent viral RNA or DNA chain by the viral polymerase. Once incorporated, the 4'-azido group sterically hinders the formation of the subsequent phosphodiester bond, leading to premature termination of the elongating nucleic acid chain. This abrupt halt in replication effectively curtails the production of new viral progeny.



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Figure 1. Mechanism of action of 4'-azidocytidine.



Quantitative Antiviral Data

The antiviral potency of 4'-azidocytidine has been quantified against a range of viruses using various in vitro assays. The following tables summarize the reported 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values.

Table 1: Antiviral Activity (EC50/IC50) of 4'-Azidocytidine (R1479/FNC) in Cell Culture



Virus Family/Gen us	Virus	Cell Line	Assay Type	EC50 / IC50 (μΜ)	Reference
Flaviviridae	Hepatitis C Virus (HCV)	Huh-7 (replicon)	Replicon	1.28	
Flaviviridae	Dengue Virus (DENV)	-	-	1.9 - 11	
Retroviridae	Human Immunodefici ency Virus type 1 (HIV-1)	-	-	0.000063 - 0.0069	
Paramyxoviri dae	Nipah Virus (NiV)	NCI-H358	Virus Titer Reduction	1.53	
Paramyxoviri dae	Hendra Virus (HeV)	NCI-H358	Virus Titer Reduction	2.41	
Paramyxoviri dae	Mumps Virus	NCI-H358	CPE Reduction	5.48	
Pneumovirida e	Respiratory Syncytial Virus (RSV)	NCI-H358	GFP Expression	4.35	
Hepadnavirid ae	Hepatitis B Virus (HBV)	HepG2.2.15	HBsAg Secretion	0.037	
Hepadnavirid ae	Hepatitis B Virus (HBV)	HepG2.2.15	HBeAg Secretion	0.044	
Coronavirida e	Murine Hepatitis Virus (MHV) wild-type	DBT-9	RT-qPCR	0.095	
Coronavirida e	Murine Hepatitis	DBT-9	RT-qPCR	0.003	•



Virus (MHV) ExoN-

Table 2: Inhibition of Viral Polymerases by 4'-Azidocytidine Triphosphate (R1479-TP)

Virus	Polymerase	Assay Type	IC50 / Ki (nM)	Reference
Hepatitis C Virus (HCV)	NS5B RdRp	CTP-competitive inhibition	40 (Ki)	

Table 3: Cytotoxicity (CC50) of 4'-Azidocytidine (R1479)

Cell Line	Assay Type	CC50 (µM)	Reference
Huh-7 (HCV replicon)	Cell Proliferation	>2000	
Huh-7	Cell Proliferation	>2000	

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 4'-azidocytidine's antiviral properties.

In Vitro Antiviral Assays

This assay is used to determine the ability of a compound to inhibit HCV RNA replication in a cell-based system.

Materials:

- Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a reporter gene (e.g., luciferase).
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 (for selection).
- 4'-Azidocytidine (R1479) stock solution in DMSO.

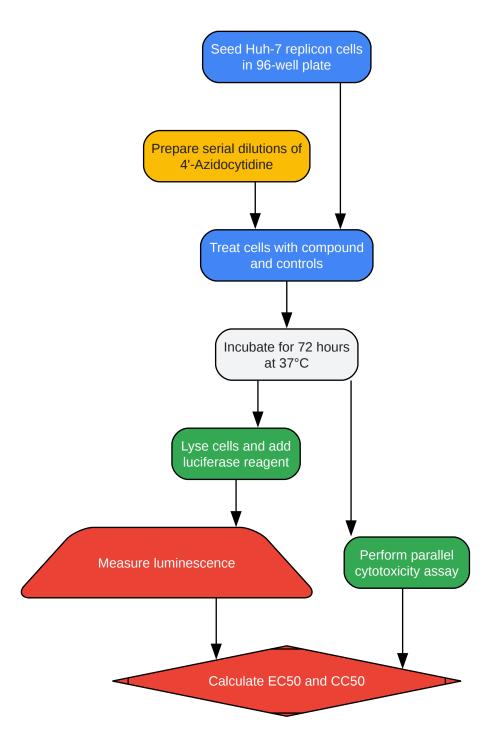


- 96-well or 384-well cell culture plates.
- Luciferase assay reagent.
- · Luminometer.

Procedure:

- Seed Huh-7 replicon cells into 96-well or 384-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of 4'-azidocytidine in DMEM.
- Remove the culture medium from the cells and add the compound dilutions. Include a
 vehicle control (DMSO) and a positive control (e.g., another known HCV inhibitor).
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's protocol.
- Measure the luciferase activity using a luminometer.
- In parallel, assess cell viability using a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50 value.
- Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.





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Figure 2. Workflow for the HCV replicon assay.

This biochemical assay measures the direct inhibitory effect of the triphosphate form of 4'-azidocytidine on the activity of purified viral polymerases.

Materials:

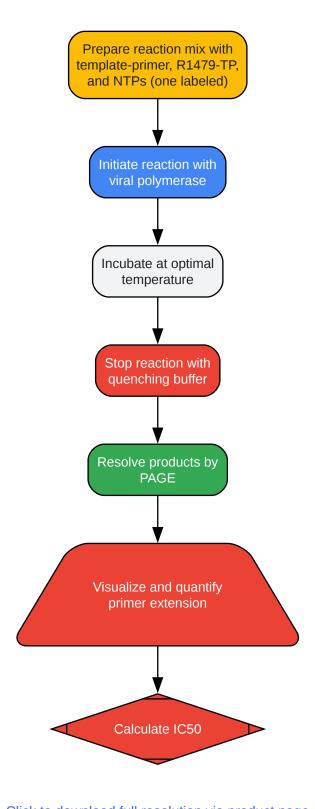


- Purified recombinant viral polymerase (e.g., HCV NS5B RdRp or HIV-1 RT).
- RNA or DNA template-primer.
- 4'-Azidocytidine triphosphate (R1479-TP).
- Natural nucleoside triphosphates (ATP, GTP, CTP, TTP/UTP).
- Radioactively or fluorescently labeled nucleotide.
- Reaction buffer containing MgCl2, DTT, and other necessary salts.
- Polyacrylamide gel electrophoresis (PAGE) apparatus.
- · Phosphorimager or fluorescence scanner.

Procedure:

- Set up reaction mixtures containing the reaction buffer, template-primer, and varying concentrations of R1479-TP.
- Initiate the reaction by adding the viral polymerase and the mixture of natural NTPs, including the labeled nucleotide.
- Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
- Stop the reactions by adding a quenching buffer (e.g., EDTA).
- Denature the reaction products and resolve them by PAGE.
- Visualize the primer extension products using a phosphorimager or fluorescence scanner.
- Quantify the band intensities to determine the extent of inhibition at each concentration of R1479-TP.
- Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.





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